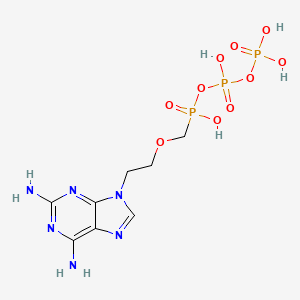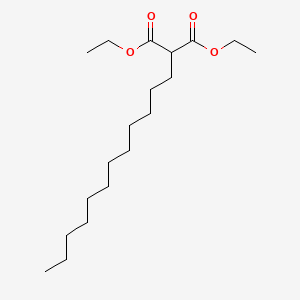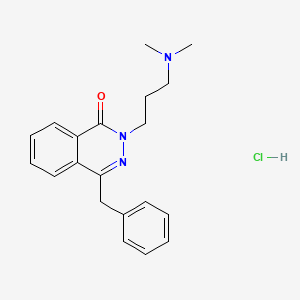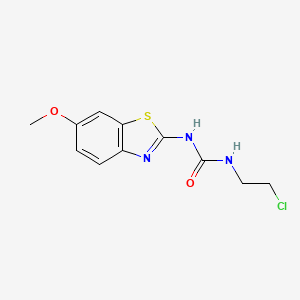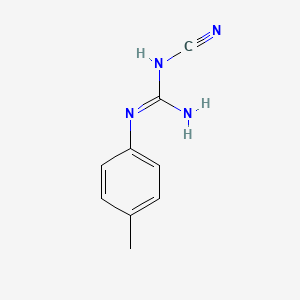
thulium;trifluoromethanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thulium;trifluoromethanesulfonic acid, also known as thulium(III) trifluoromethanesulfonate, is a chemical compound with the formula (CF3SO3)3Tm. It is a salt formed by the combination of thulium, a rare earth element, and trifluoromethanesulfonic acid, a strong organic acid. This compound is known for its catalytic properties and is used in various chemical reactions and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Thulium;trifluoromethanesulfonic acid can be synthesized by reacting thulium oxide (Tm2O3) with trifluoromethanesulfonic acid (CF3SO3H). The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of thulium oxide in trifluoromethanesulfonic acid.
- Heating the mixture to facilitate the reaction.
- Evaporation of the solvent to obtain the solid product.
The reaction can be represented as:
Tm2O3+6CF3SO3H→2Tm(CF3SO3)3+3H2O
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and controlled conditions to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Thulium;trifluoromethanesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: It can participate in oxidation reactions where it acts as an oxidizing agent.
Reduction: It can be reduced under specific conditions to form lower oxidation state compounds.
Substitution: It can undergo substitution reactions where the trifluoromethanesulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like hydrogen gas, oxidizing agents like oxygen, and various organic compounds for substitution reactions. The reactions typically occur under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield thulium oxides, while substitution reactions may produce various thulium-organic compounds .
Applications De Recherche Scientifique
Thulium;trifluoromethanesulfonic acid has a wide range of scientific research applications, including:
Biology: It is used in biochemical research for studying enzyme mechanisms and protein interactions.
Mécanisme D'action
The mechanism by which thulium;trifluoromethanesulfonic acid exerts its effects involves its strong acidic nature and ability to act as a Lewis acid. It can protonate substrates, facilitating various chemical transformations. The trifluoromethanesulfonate group stabilizes the intermediate species formed during reactions, enhancing the overall reaction efficiency .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethanesulfonic acid: A strong acid used in similar catalytic applications.
Thulium(III) chloride: Another thulium compound used in different chemical reactions.
Thulium(III) nitrate: Used in various industrial and research applications.
Uniqueness
Thulium;trifluoromethanesulfonic acid is unique due to its combination of a rare earth element with a strong organic acid, providing distinct catalytic properties and stability. Its ability to act as a catalyst in a wide range of reactions makes it valuable in both research and industrial applications .
Propriétés
Formule moléculaire |
C3H3F9O9S3Tm |
|---|---|
Poids moléculaire |
619.2 g/mol |
Nom IUPAC |
thulium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/3CHF3O3S.Tm/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7); |
Clé InChI |
PGBKAVGGAUWATE-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.C(F)(F)(F)S(=O)(=O)O.[Tm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808040.png)
